ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE
Overview
Description
Preparation Methods
The synthesis of ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with diketones under acidic conditions to form the hexahydroquinoline structure . This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Compared to other quinoline derivatives, ETHYL 4-(7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is unique due to its specific functional groups and structural configuration . Similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Used as intermediates in organic synthesis.
Tetrahydroquinolines: Reduced forms of quinoline with different biological activities.
Properties
IUPAC Name |
ethyl 4-[(7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-34-26(33)17-10-12-18(13-11-17)28-24(31)21-14-20-22(15-27(2,3)16-23(20)30)29(25(21)32)19-8-6-5-7-9-19/h5-14H,4,15-16H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIIUAZDKKMPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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